molecular formula C16H14N2O2S B3842516 N-benzylquinoline-8-sulfonamide

N-benzylquinoline-8-sulfonamide

Cat. No.: B3842516
M. Wt: 298.4 g/mol
InChI Key: WJYUJJGHVTWDCK-UHFFFAOYSA-N
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Description

N-benzylquinoline-8-sulfonamide is a chemical compound with the molecular formula C16H14N2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylquinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-benzylquinoline-8-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-benzylquinoline-8-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-benzylquinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-sulfonamide: Lacks the benzyl group but shares the quinoline and sulfonamide moieties.

    N-phenylquinoline-8-sulfonamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

N-benzylquinoline-8-sulfonamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzylquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYUJJGHVTWDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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